Methiomeprazine

Description

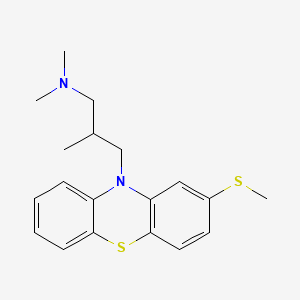

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N,2-trimethyl-3-(2-methylsulfanylphenothiazin-10-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2S2/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMNNXSLDLIGII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)SC)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862750 | |

| Record name | N,N,2-Trimethyl-3-[2-(methylsulfanyl)-10H-phenothiazin-10-yl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7009-43-0, 1759-09-7 | |

| Record name | Methiomeprazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7009-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levometiomeprazine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001759097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methiomeprazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007009430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,2-Trimethyl-3-[2-(methylsulfanyl)-10H-phenothiazin-10-yl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methiomeprazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHIOMEPRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2R9QTF0OL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEVOMETIOMEPRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DEP0MVZ0Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methiomeprazine's Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methiomeprazine (B162253), a phenothiazine (B1677639) derivative, is understood to exert its primary pharmacological effects through the antagonism of dopamine (B1211576) and serotonin (B10506) receptors. This technical guide synthesizes the available information on its mechanism of action, drawing upon data from related phenothiazine compounds to infer its specific activities. While direct quantitative binding and functional data for this compound are limited in publicly accessible literature, the well-established structure-activity relationships (SAR) within the phenothiazine class provide a robust framework for understanding its molecular interactions and downstream signaling effects. This document outlines the presumed receptor binding profile, details the associated signaling pathways, and provides standardized experimental protocols for the further investigation of this compound and novel phenothiazine derivatives.

Introduction

This compound is a typical antipsychotic belonging to the phenothiazine chemical class. Like other drugs in this class, its therapeutic efficacy in psychiatric disorders is primarily attributed to its ability to modulate dopaminergic and serotonergic neurotransmission. The core structure of phenothiazines consists of a tricyclic ring with a sulfur and a nitrogen atom, and variations in the side chain and substitutions on the ring system dictate the potency and receptor selectivity of individual compounds. This compound is characterized by a methylthio (-SCH3) group at the 2-position of the phenothiazine nucleus and a dimethylaminopropyl side chain. Based on established SAR principles for phenothiazines, these structural features suggest a strong affinity for D2 dopamine and 5-HT2A serotonin receptors.[1][2][3]

Core Mechanism of Action: Receptor Antagonism

The primary mechanism of action for this compound is believed to be the blockade of postsynaptic dopamine D2 receptors and serotonin 5-HT2A receptors in the central nervous system.[4][5]

Dopamine D2 Receptor Antagonism

Antagonism of D2 receptors in the mesolimbic pathway is correlated with the antipsychotic effects of phenothiazines, alleviating the positive symptoms of schizophrenia.[5] The three-carbon propylene (B89431) chain connecting the phenothiazine nucleus to the terminal amine in this compound is a critical determinant for potent neuroleptic activity, facilitating a conformation that mimics dopamine and allows for competitive antagonism at the D2 receptor.[1][2][6][7] The electron-withdrawing nature of the substituent at the 2-position, in this case, a methylthio group, is also known to enhance antipsychotic activity.[3]

Serotonin 5-HT2A Receptor Antagonism

Blockade of 5-HT2A receptors is a common feature of many atypical and some typical antipsychotics. This action is thought to contribute to a lower incidence of extrapyramidal side effects and may also play a role in mitigating the negative symptoms of schizophrenia. The interaction with 5-HT2A receptors is a key differentiator in the pharmacological profiles of various antipsychotic agents.

Quantitative Data: Inferred Receptor Binding Profile

| Receptor | Chlorpromazine (B137089) Ki (nM) | Thioridazine Ki (nM) | This compound (Inferred) |

| Dopamine D2 | 3.1 | 3.5 | Moderate to High Affinity |

| Serotonin 5-HT2A | 3.3 | 11 | Moderate to High Affinity |

| Serotonin 5-HT1A | 1300 | 2600 | Low Affinity |

| Alpha-1 Adrenergic | 2.6 | 12 | Moderate Affinity |

| Histamine H1 | 3.0 | 20 | Moderate to High Affinity |

| Muscarinic M1 | 79 | 13 | Moderate Affinity |

Note: This table is for comparative purposes. Actual Ki values for this compound would need to be determined experimentally.

Signaling Pathways

The antagonism of D2 and 5-HT2A receptors by this compound initiates distinct downstream signaling cascades.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins.[8][9] Antagonism of these receptors by this compound blocks the inhibitory effect of dopamine on adenylyl cyclase, leading to a relative increase in intracellular cyclic AMP (cAMP) levels.[8][10][11][12]

Serotonin 5-HT2A Receptor Signaling

Serotonin 5-HT2A receptors are GPCRs that couple to Gq/11 proteins.[13] Antagonism by this compound blocks the serotonin-induced activation of phospholipase C (PLC), which in turn prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This blockade inhibits the subsequent release of intracellular calcium and the activation of protein kinase C (PKC).[14][15][16][17]

Experimental Protocols

To empirically determine the receptor binding profile and functional activity of this compound, the following standard experimental protocols are recommended.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of this compound for a specific receptor.[18][19][20][21]

Objective: To determine the inhibitory constant (Ki) of this compound for the dopamine D2 receptor and serotonin 5-HT2A receptor.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)

-

Radioligand specific for the receptor (e.g., [3H]Spiperone for D2, [3H]Ketanserin for 5-HT2A)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

-

Non-specific binding inhibitor (e.g., Haloperidol for D2, Mianserin for 5-HT2A)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

-

For total binding wells, omit this compound. For non-specific binding wells, add a high concentration of the non-specific inhibitor.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

Harvest the contents of each well onto glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of this compound.

-

Plot the specific binding as a function of the logarithm of the this compound concentration to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inositol Phosphate (B84403) (IP) Accumulation

This assay measures the functional antagonist activity of this compound at Gq-coupled receptors like the 5-HT2A receptor.[22][23][24][25]

Objective: To determine the potency of this compound to inhibit serotonin-induced inositol phosphate accumulation.

Materials:

-

Cells expressing the 5-HT2A receptor

-

[3H]myo-inositol

-

Inositol-free medium

-

Stimulation buffer containing lithium chloride (LiCl)

-

Serotonin

-

This compound

-

Dowex AG1-X8 resin

-

Scintillation fluid and counter

Procedure:

-

Label the cells with [3H]myo-inositol overnight.

-

Wash the cells with inositol-free medium.

-

Pre-incubate the cells with varying concentrations of this compound in stimulation buffer containing LiCl.

-

Stimulate the cells with a fixed concentration of serotonin (e.g., its EC80).

-

Terminate the reaction by adding a strong acid (e.g., perchloric acid).

-

Neutralize the samples and apply them to Dowex AG1-X8 columns to separate the inositol phosphates.

-

Elute the total inositol phosphates and measure the radioactivity by liquid scintillation counting.

-

Plot the inhibition of serotonin-stimulated IP accumulation as a function of this compound concentration to determine the IC50.

Conclusion

While direct experimental data for this compound remains to be fully elucidated in the public domain, its structural characteristics as a phenothiazine derivative provide a strong foundation for understanding its mechanism of action. It is presumed to be a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors, thereby modulating key signaling pathways implicated in psychosis. The experimental protocols detailed in this guide offer a clear path for the definitive characterization of this compound's pharmacological profile, which will be invaluable for future drug development and neuroscience research. Further studies are warranted to precisely quantify its receptor binding affinities and functional potencies to fully understand its therapeutic and side-effect profile.

References

- 1. Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacy180.com [pharmacy180.com]

- 3. SAR of phenothiazine.pptx [slideshare.net]

- 4. Antipsychotics, Phenothiazine: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 5. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Preparing to download ... [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. | Semantic Scholar [semanticscholar.org]

- 8. Adenylyl cyclase interaction with the D2 dopamine receptor family; differential coupling to Gi, Gz, and Gs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 10. D2 dopamine receptor-induced sensitization of adenylyl cyclase type 1 is G alpha(s) independent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dopamine D2 receptor inhibition of adenylyl cyclase is abolished by acute ethanol but restored after chronic ethanol exposure (tolerance) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Serotonin - Wikipedia [en.wikipedia.org]

- 14. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Serotonin 5-hydroxytryptamine 2A receptor-coupled phospholipase C and phospholipase A2 signaling pathways have different receptor reserves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. The serotonin 5-HT2 receptor-phospholipase C system inhibits the induction of long-term potentiation in the rat visual cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]

- 20. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 21. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Inositol phosphate assay [bio-protocol.org]

- 23. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Inositol phosphate (IP) accumulation assay [bio-protocol.org]

- 25. bmglabtech.com [bmglabtech.com]

The Pharmacological Profile of Methiomeprazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, specific quantitative pharmacological data for Methiomeprazine is limited. This guide provides a comprehensive overview of its expected pharmacological profile based on its classification as a phenothiazine (B1677639) derivative and the known properties of this class of compounds. The experimental protocols and data tables are representative examples to guide research and development efforts.

Introduction

This compound is a phenothiazine derivative. Phenothiazines are a well-established class of antipsychotic drugs known for their complex pharmacology, primarily involving antagonism at dopamine (B1211576) receptors. As a member of this class, this compound is anticipated to exhibit a multi-receptor binding profile, influencing various neurotransmitter systems in the central nervous system (CNS). This technical guide aims to provide a detailed overview of the expected pharmacological properties of this compound, including its receptor binding affinity, functional activity, and potential signaling pathway modulation. Furthermore, it outlines standard experimental protocols for the comprehensive pharmacological characterization of this compound.

Expected Receptor Binding Profile

Based on its phenothiazine core structure, this compound is predicted to have the highest affinity for dopamine D2-like receptors (D2, D3, and D4). Additionally, significant affinity for serotonin (B10506) (5-HT) receptors (particularly 5-HT2A and 5-HT2C), adrenergic receptors (α1 and α2), histamine (B1213489) receptors (H1), and muscarinic acetylcholine (B1216132) receptors (M1-M5) is expected. The precise affinity (Ki values) at these receptors would determine its therapeutic efficacy and side-effect profile.

Table 1: Anticipated Receptor Binding Affinities (Ki) of this compound

| Receptor Subtype | Predicted Affinity (Ki, nM) | Radioligand | Tissue/Cell Source |

| Dopamine Receptors | |||

| D1 | 10 - 100 | [³H]SCH23390 | Rat Striatum / CHO cells |

| D2 | 0.1 - 10 | [³H]Spiperone | Rat Striatum / HEK293 cells |

| D3 | 1 - 50 | [³H]7-OH-DPAT | Recombinant CHO cells |

| D4 | 5 - 100 | [³H]Nemonapride | Recombinant CHO cells |

| Serotonin Receptors | |||

| 5-HT1A | 50 - 500 | [³H]8-OH-DPAT | Rat Hippocampus / HEK293 cells |

| 5-HT2A | 1 - 20 | [³H]Ketanserin | Rat Frontal Cortex / CHO cells |

| 5-HT2C | 10 - 100 | [³H]Mesulergine | Porcine Choroid Plexus / HEK293 cells |

| Adrenergic Receptors | |||

| α1A | 5 - 50 | [³H]Prazosin | Rat Cerebral Cortex / HEK293 cells |

| α1B | 10 - 100 | [¹²⁵I]HEAT | Rat Liver / CHO cells |

| α2A | 20 - 200 | [³H]Rauwolscine | Human Platelets / HEK293 cells |

| Histamine Receptors | |||

| H1 | 0.5 - 15 | [³H]Pyrilamine | Guinea Pig Cerebellum / CHO cells |

| Muscarinic Receptors | |||

| M1-M5 (non-selective) | 50 - 500 | [³H]N-methylscopolamine | Rat Cerebral Cortex / CHO cells |

Note: The Ki values presented are hypothetical and based on typical ranges for phenothiazine antipsychotics. Actual experimental values for this compound are required for confirmation.

Expected Functional Activity

This compound is expected to act as an antagonist or inverse agonist at dopamine D2, serotonin 5-HT2A, adrenergic α1, histamine H1, and muscarinic receptors. Its functional potency (IC50 or EC50 values) at these receptors will be crucial in defining its pharmacological effects.

Table 2: Anticipated Functional Activity of this compound

| Receptor | Assay Type | Functional Response Measured | Predicted Activity (IC50/EC50, nM) |

| Dopamine D2 | cAMP Inhibition Assay | Inhibition of forskolin-stimulated cAMP accumulation | 1 - 20 (IC50) |

| Serotonin 5-HT2A | Calcium Mobilization Assay | Inhibition of 5-HT-induced intracellular calcium release | 5 - 50 (IC50) |

| Adrenergic α1A | Inositol (B14025) Phosphate Accumulation | Inhibition of phenylephrine-induced IP1 accumulation | 10 - 100 (IC50) |

| Histamine H1 | Calcium Mobilization Assay | Inhibition of histamine-induced intracellular calcium release | 1 - 15 (IC50) |

Note: The IC50/EC50 values are hypothetical and serve as a guide for expected potency based on the phenothiazine class.

Key Signaling Pathways

The pharmacological effects of this compound are mediated through its interaction with various G protein-coupled receptors (GPCRs), leading to the modulation of downstream signaling cascades.

Dopamine D2 Receptor Signaling

Antagonism of D2 receptors by this compound is expected to block the inhibitory effect of dopamine on adenylyl cyclase, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent activation of Protein Kinase A (PKA).

Serotonin 5-HT2A Receptor Signaling

Antagonism at 5-HT2A receptors is expected to block serotonin-induced activation of the Gq/11 pathway, thereby inhibiting the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and subsequent intracellular calcium mobilization.

Detailed Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

Materials:

-

Membrane preparation from cells expressing human D2 receptors (e.g., HEK293 or CHO cells) or rat striatal tissue.

-

Radioligand: [³H]Spiperone (specific activity ~60-120 Ci/mmol).

-

Non-specific binding control: Haloperidol (10 µM).

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Test compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

96-well microplates, filter mats (GF/B or GF/C), cell harvester, scintillation counter, and scintillation fluid.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in triplicate:

-

Total binding wells: Assay buffer, membrane preparation, and [³H]Spiperone.

-

Non-specific binding wells: Assay buffer, membrane preparation, [³H]Spiperone, and 10 µM Haloperidol.

-

Displacement wells: Assay buffer, membrane preparation, [³H]Spiperone, and varying concentrations of this compound.

-

-

The final concentration of [³H]Spiperone should be close to its Kd value (e.g., 0.1-0.5 nM).

-

Incubate the plates at room temperature (or 37°C) for 60-90 minutes.

-

Terminate the reaction by rapid filtration through the filter mats using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Dry the filter mats and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Mobilization for Serotonin 5-HT2A Receptor

Objective: To determine the functional potency (IC50) of this compound as an antagonist at the serotonin 5-HT2A receptor.

Materials:

-

CHO or HEK293 cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Agonist: Serotonin (5-HT).

-

Test compound: this compound.

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

96- or 384-well black, clear-bottom microplates.

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

-

Seed the 5-HT2A expressing cells into the microplates and allow them to attach overnight.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol (typically 1-2 hours at 37°C).

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the this compound dilutions to the cells and pre-incubate for 15-30 minutes at room temperature.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject a fixed concentration of serotonin (EC80 concentration, predetermined) into the wells.

-

Immediately begin measuring the fluorescence intensity over time to capture the calcium transient.

-

The peak fluorescence response is used for data analysis.

-

Determine the IC50 value of this compound by plotting the percentage inhibition of the serotonin response against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.

In Vivo Pharmacological Profile

The in vivo effects of this compound are expected to be consistent with its receptor binding and functional activity profile. Key anticipated effects include:

-

Antipsychotic Activity: Primarily mediated by D2 receptor antagonism in the mesolimbic pathway. This can be assessed in animal models such as amphetamine- or apomorphine-induced hyperlocomotion and conditioned avoidance response.

-

Sedation: Due to potent H1 and α1 adrenergic receptor antagonism. This can be evaluated using tests like the open-field test (reduced locomotion) and potentiation of hypnotic effects of barbiturates.

-

Extrapyramidal Side Effects (EPS): A risk associated with D2 receptor antagonism in the nigrostriatal pathway. Models to assess this include catalepsy tests.

-

Anticholinergic Effects: Resulting from muscarinic receptor blockade, which can be assessed by measuring effects on salivation or pupil diameter.

Conclusion

This compound, as a phenothiazine derivative, is predicted to be a potent antagonist at multiple neurotransmitter receptors, with dopamine D2 receptor antagonism being a key feature. Its clinical profile will be determined by the balance of its affinities and functional activities at dopamine, serotonin, adrenergic, histamine, and muscarinic receptors. The experimental protocols outlined in this guide provide a framework for the detailed pharmacological characterization of this compound, which is essential for its further development and for understanding its therapeutic potential and liabilities. Comprehensive in vitro and in vivo studies are required to establish the precise pharmacological profile of this compound.

A Technical Guide to Preclinical Research on Novel Phenothiazine Analogs for Antipsychotic Drug Discovery

Disclaimer: Publicly available preclinical research data specifically on Methiomeprazine analogs is limited. Therefore, this guide provides a comprehensive overview of the preclinical research process for novel phenothiazine (B1677639) analogs, drawing upon established methodologies and data from similar antipsychotic compounds. This document is intended for researchers, scientists, and drug development professionals.

Introduction

The development of novel antipsychotics is crucial for addressing the unmet needs of patients with schizophrenia, particularly concerning negative and cognitive symptoms, as well as treatment resistance. Phenothiazines, a class of antipsychotic drugs, have been a cornerstone of treatment, and the exploration of their analogs continues to be a promising avenue for discovering compounds with improved efficacy and side-effect profiles. This guide outlines the essential stages of preclinical research for novel phenothiazine analogs, from initial synthesis and in vitro screening to in vivo behavioral and pharmacokinetic/pharmacodynamic (PK/PD) studies.

Synthesis and Structure-Activity Relationship (SAR)

The journey of a novel antipsychotic begins with its chemical synthesis. For phenothiazine analogs, this often involves modifications to the core tricyclic structure or the side chain.[1] The goal of these modifications is to improve the compound's affinity for target receptors while minimizing off-target effects.

Structure-Activity Relationship (SAR) studies are integral to this process. By synthesizing a series of related compounds and evaluating their biological activity, researchers can identify the chemical moieties responsible for desired and undesired effects.[2] For instance, SAR studies on phenothiazines have shown that the presence of electron-donating groups on the phenothiazine ring can enhance certain biological activities.[2]

Experimental Protocol: General Synthesis of Phenothiazine Analogs

A common synthetic route for novel phenothiazine derivatives involves the reaction of a substituted phenothiazine core with various acyl chlorides or alkylamines.[3]

-

Preparation of the Phenothiazine Core: Start with a commercially available or synthesized substituted phenothiazine.

-

Activation: The nitrogen at position 10 of the phenothiazine ring is typically the site of modification. This can be achieved by reacting the phenothiazine with a suitable reagent to form an intermediate, such as a 10-acyl chloride.[3]

-

Coupling Reaction: The activated phenothiazine intermediate is then reacted with a desired side chain, which could be an alkylamine or another nucleophile, often under reflux conditions.

-

Purification and Characterization: The final product is purified using techniques like column chromatography. The structure of the synthesized analog is then confirmed using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS).

In Vitro Screening

Once synthesized, novel analogs undergo a battery of in vitro tests to determine their pharmacological profile. These initial screens are crucial for identifying promising candidates for further development.

Receptor Binding Assays

The primary mechanism of action for most antipsychotics involves their interaction with dopamine (B1211576) and serotonin (B10506) receptors. Radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a compound for a panel of relevant receptors. Lower Ki values indicate a higher binding affinity.

Table 1: Hypothetical Receptor Binding Affinities (Ki, nM) of a Novel Phenothiazine Analog (Compound X)

| Receptor | Compound X | Haloperidol (Typical) | Clozapine (Atypical) |

| Dopamine D₂ | 15.2 | 1.5 | 126 |

| Serotonin 5-HT₂ₐ | 5.8 | 20.5 | 12 |

| Serotonin 5-HT₁ₐ | 25.6 | >10,000 | 855 |

| Muscarinic M₁ | 150.4 | 1,800 | 1.9 |

| Adrenergic α₁ | 30.1 | 6.0 | 7 |

| Histamine H₁ | 12.5 | 75 | 6 |

Experimental Protocol: Dopamine D₂ Receptor Binding Assay

-

Objective: To determine the binding affinity of a test compound for the dopamine D₂ receptor.

-

Materials:

-

Cell membranes from cells expressing recombinant human D₂ receptors.

-

[³H]-Spiperone (radioligand).

-

Test compound (e.g., novel phenothiazine analog).

-

Haloperidol (positive control).

-

Assay buffer.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound and the positive control.

-

In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound or control.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

After incubation, the mixture is filtered to separate the bound from the free radioligand.

-

The radioactivity on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

In Vivo Behavioral Models

Promising compounds from in vitro screening are then advanced to in vivo studies using animal models of schizophrenia. These models aim to replicate certain aspects of the disorder and are used to assess the antipsychotic-like effects of a compound.

Pharmacological Models

These models use drugs to induce behaviors in animals that are analogous to the symptoms of schizophrenia.

-

Amphetamine-Induced Hyperlocomotion: Amphetamine increases dopamine levels, leading to hyperactivity in rodents. This model is used to screen for compounds that can antagonize the stimulant effects of amphetamine, which is predictive of antipsychotic activity against positive symptoms.

-

NMDA Receptor Antagonist Models (e.g., Ketamine, PCP): Drugs like ketamine and phencyclidine (PCP) that block the NMDA receptor can induce positive, negative, and cognitive symptoms in humans. In rodents, they cause hyperlocomotion, social withdrawal, and cognitive deficits, providing a broader model of schizophrenia symptoms.

Experimental Protocol: Amphetamine-Induced Hyperlocomotion

-

Objective: To evaluate the ability of a test compound to reverse amphetamine-induced hyperactivity.

-

Animals: Male rodents (e.g., rats or mice).

-

Procedure:

-

Acclimate the animals to the testing environment, typically an open-field chamber equipped with infrared beams to track movement.

-

Administer the test compound or vehicle to the animals.

-

After a set pretreatment time, administer d-amphetamine to induce hyperlocomotion.

-

Record the locomotor activity (e.g., distance traveled, number of beam breaks) for a specified duration.

-

-

Data Analysis: Compare the locomotor activity of animals treated with the test compound and amphetamine to those treated with vehicle and amphetamine. A significant reduction in hyperactivity indicates potential antipsychotic efficacy.

Neurodevelopmental Models

These models involve interventions during early brain development to produce long-lasting changes that are relevant to the neurobiology of schizophrenia. An example is the neonatal ventral hippocampal lesion (NVHL) model in rats, which leads to behavioral abnormalities in adulthood that mimic schizophrenia symptoms.

Table 2: Hypothetical Efficacy of Compound X in Animal Models of Schizophrenia

| Model | Parameter | Vehicle + Amphetamine | Compound X (10 mg/kg) + Amphetamine |

| Amphetamine-Induced Hyperlocomotion | Total Distance Traveled (cm) | 8500 ± 650 | 3200 ± 450 |

| PCP-Induced Social Interaction Deficit | Social Interaction Time (s) | 45 ± 8 | 110 ± 12 |

| Prepulse Inhibition (PPI) Deficit | % PPI | 25 ± 5 | 60 ± 7 |

| p < 0.05 compared to vehicle group |

Pharmacokinetics and Pharmacodynamics (PK/PD)

Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is a critical component of preclinical development. Pharmacokinetic studies determine the concentration of the drug in the body over time, while pharmacodynamic studies relate these concentrations to the drug's effect.

Table 3: Hypothetical Pharmacokinetic Parameters of Compound X in Rats

| Parameter | Value |

| Bioavailability (F%) | 45 |

| Peak Plasma Concentration (Cmax, ng/mL) | 250 |

| Time to Peak Concentration (Tmax, h) | 2.0 |

| Half-life (t₁/₂, h) | 8.5 |

| Volume of Distribution (Vd, L/kg) | 15 |

Experimental Protocol: Pharmacokinetic Study in Rodents

-

Dosing: Administer a single dose of the test compound to a cohort of animals, typically via both intravenous (IV) and oral (PO) routes in separate groups.

-

Blood Sampling: Collect blood samples at predetermined time points after dosing.

-

Sample Analysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the drug.

-

Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, half-life, and bioavailability.

Visualizations

Preclinical Antipsychotic Drug Discovery Workflow

Caption: A generalized workflow for preclinical antipsychotic drug discovery.

Hypothetical Signaling Pathway of a Novel Atypical Antipsychotic

Caption: A simplified signaling pathway for a hypothetical atypical antipsychotic.

Conclusion

The preclinical development of novel phenothiazine analogs is a complex, multi-stage process that requires a combination of synthetic chemistry, in vitro pharmacology, and in vivo behavioral and pharmacokinetic testing. While specific data on this compound analogs are not widely available, the principles and protocols outlined in this guide provide a robust framework for the evaluation of new chemical entities in the quest for safer and more effective treatments for schizophrenia. The iterative process of design, synthesis, and testing is key to optimizing lead compounds and identifying promising candidates for clinical development.

References

Methiomeprazine solubility in various solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methiomeprazine (B162253), a phenothiazine (B1677639) derivative. Due to the limited availability of direct quantitative solubility data for this compound, this document presents solubility data for structurally similar and well-studied phenothiazine compounds, namely chlorpromazine (B137089) and thioridazine (B1682328). This information serves as a valuable reference for formulation development, analytical method design, and pharmacokinetic studies involving this compound and related compounds.

Core Concepts in Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability and therapeutic efficacy. It is defined as the maximum concentration of a substance that can be dissolved in a solvent at a given temperature and pressure, resulting in a saturated solution. For ionizable compounds like this compound, solubility is significantly influenced by the pH of the medium.

Solubility of Related Phenothiazine Derivatives

The following tables summarize the available quantitative solubility data for chlorpromazine hydrochloride and thioridazine hydrochloride in various common solvents. This data provides an approximation of the expected solubility behavior of this compound.

Table 1: Solubility of Chlorpromazine Hydrochloride

| Solvent | Solubility |

| Water (in PBS, pH 7.2) | Approximately 10 mg/mL[1] |

| Water | 1 g/mL[1] |

| Ethanol | Approximately 30 mg/mL[1], 660 mg/mL[1] |

| Dimethyl Sulfoxide (DMSO) | Approximately 30 mg/mL[1], 71 mg/mL[1] |

| Dimethylformamide (DMF) | Approximately 30 mg/mL[1] |

| Methanol | Soluble[1] |

| Chloroform | Soluble[1] |

| Ether | Insoluble[1] |

| Benzene | Insoluble[1] |

Table 2: Solubility of Thioridazine Hydrochloride

| Solvent | Solubility |

| Water | 50 mg/mL, 40 mg/mL[1] |

| Ethanol | Approximately 10 mg/mL[1], Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Approximately 25 mg/mL[1], 81 mg/mL[1] |

| Dimethylformamide (DMF) | Approximately 25 mg/mL[1] |

| Methanol | Soluble[1] |

| Chloroform | Soluble[1] |

| Ether | Insoluble[1] |

Experimental Protocol: Equilibrium Solubility Determination by Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[2] The following protocol outlines the steps for determining the solubility of a phenothiazine derivative in a specific solvent.

Objective: To determine the saturation solubility of a phenothiazine compound in a given solvent at a controlled temperature.

Materials:

-

Phenothiazine compound (e.g., this compound)

-

Selected solvents (e.g., water, ethanol, DMSO, buffers of various pH)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of the phenothiazine compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25°C or 37°C). Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[3]

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the controlled temperature for a period to allow the excess solid to sediment. For fine suspensions, centrifugation at the same temperature may be necessary to achieve a clear separation of the solid and liquid phases.[1]

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the collected aliquot through a syringe filter to remove any remaining undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the dissolved phenothiazine in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[1]

-

Calculation: Calculate the solubility of the compound by multiplying the measured concentration of the diluted sample by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps involved in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for determining compound solubility via the shake-flask method.

pH-Dependent Solubility

For ionizable compounds like this compound, which is a weak base, solubility is highly dependent on the pH of the aqueous medium. The Henderson-Hasselbalch equation can be used to predict the pH-dependent solubility profile of such drugs.[4] Generally, the solubility of a weakly basic drug increases as the pH of the environment decreases (becomes more acidic) due to the formation of the more soluble ionized form. Conversely, as the pH increases (becomes more basic), the proportion of the less soluble unionized form increases, leading to a decrease in overall solubility. This pH-dependent solubility is a critical consideration in the formulation of oral dosage forms, as the drug will encounter a wide range of pH values as it transits through the gastrointestinal tract.

References

In Silico Modeling of Methiomeprazine Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methiomeprazine is a phenothiazine (B1677639) derivative with potential applications in neuroscience research due to its structural similarity to other antipsychotic agents. Understanding its interaction with key central nervous system receptors is crucial for elucidating its mechanism of action and guiding further drug development. In silico modeling offers a powerful and cost-effective approach to predict and analyze the binding of small molecules like this compound to their protein targets. This technical guide provides a comprehensive overview of the methodologies and workflows for modeling the binding of this compound to the dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, two primary targets for many antipsychotic drugs.

This document outlines the core principles of molecular docking and molecular dynamics simulations, provides detailed experimental protocols, and presents relevant quantitative data for comparative analysis. The included signaling pathway and workflow diagrams, generated using Graphviz, offer a clear visual representation of the complex biological and computational processes involved. While direct experimental binding affinities for this compound are not extensively reported in publicly available literature, this guide provides a framework for conducting such in silico investigations, using data from structurally related compounds as a reference. Phenothiazine antipsychotics are thought to work by blocking the action of dopamine in the brain[1].

Quantitative Data: Comparative Receptor Binding Affinities

To provide a context for the potential binding affinity of this compound, the following table summarizes the reported Ki (inhibition constant) values for several well-characterized phenothiazine antipsychotics at the human dopamine D2 and serotonin 5-HT2A receptors. Lower Ki values indicate higher binding affinity.

| Compound | Dopamine D2 Receptor Ki (nM) | Serotonin 5-HT2A Receptor Ki (nM) | Primary Use |

| Chlorpromazine | 3.1[2] | 0.42[3] | Antipsychotic |

| Fluphenazine | 0.8[2] | - | Antipsychotic |

| Perphenazine | 0.6[2] | - | Antipsychotic |

| Trifluoperazine | - | - | Antipsychotic |

| Promethazine | 16 | - | Antihistamine, Antiemetic |

| This compound | Not Reported | Not Reported | - |

Note: The Ki values are collated from various sources and should be used as a reference. Experimental conditions can significantly influence these values. Trifluoperazine is an inhibitor of the Dopamine D2 receptor with an IC50 of 1.2 nM.

Experimental Protocols

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This protocol outlines a general procedure for docking this compound to the dopamine D2 or serotonin 5-HT2A receptor.

3.1.1. Preparation of the Receptor Structure

-

Obtain Receptor Structure: Download the 3D structure of the human dopamine D2 receptor or serotonin 5-HT2A receptor from the Protein Data Bank (PDB). If a crystal structure is unavailable, a homology model may be constructed.

-

Pre-processing:

-

Remove water molecules and any co-crystallized ligands or ions from the PDB file.

-

Add polar hydrogen atoms to the receptor structure.

-

Assign atomic charges (e.g., Kollman charges).

-

Repair any missing side chains or atoms using protein preparation utilities in software like Schrödinger Maestro or UCSF Chimera.

-

3.1.2. Preparation of the Ligand Structure

-

Obtain Ligand Structure: The 3D structure of this compound can be obtained from databases like PubChem or generated using chemical drawing software.

-

Ligand Optimization:

-

Generate a low-energy 3D conformation of the ligand.

-

Assign partial atomic charges (e.g., Gasteiger charges).

-

Define the rotatable bonds.

-

3.1.3. Docking Procedure

-

Grid Generation: Define a docking grid box that encompasses the binding site of the receptor. The binding site can be identified from the position of a co-crystallized ligand or predicted using binding site detection algorithms.

-

Docking Simulation:

-

Use a docking program such as AutoDock Vina, Glide, or GOLD.

-

Set the search algorithm parameters (e.g., genetic algorithm, Lamarckian genetic algorithm).

-

Perform the docking run to generate a series of possible binding poses for the ligand.

-

-

Pose Analysis and Scoring:

-

The docking program will rank the generated poses based on a scoring function, which estimates the binding affinity.

-

Visually inspect the top-ranked poses to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the receptor.

-

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more detailed understanding of its stability and interactions.

3.2.1. System Preparation

-

Starting Structure: Use the best-ranked docked pose of the this compound-receptor complex from the molecular docking experiment as the initial structure.

-

Force Field Selection: Choose an appropriate force field for the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF).

-

Solvation: Place the complex in a periodic box of explicit solvent (e.g., water molecules).

-

Ionization: Add ions to neutralize the system and mimic physiological salt concentration.

3.2.2. Simulation Protocol

-

Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

-

Equilibration:

-

NVT Ensemble (Constant Number of particles, Volume, and Temperature): Gradually heat the system to the desired temperature (e.g., 310 K) while keeping the volume constant. Restrain the protein and ligand atoms to allow the solvent to equilibrate around them.

-

NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Run a simulation at constant pressure and temperature to allow the system density to relax to the correct value. Gradually release the restraints on the protein and ligand.

-

-

Production Run: Run the simulation for a desired length of time (e.g., 100 ns or more) without any restraints. Save the coordinates of the system at regular intervals to generate a trajectory.

3.2.3. Trajectory Analysis

-

Root Mean Square Deviation (RMSD): Analyze the RMSD of the protein and ligand to assess the stability of the simulation.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.

-

Interaction Analysis: Analyze the trajectory to identify persistent hydrogen bonds and other key interactions between this compound and the receptor.

-

Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the ligand to the receptor.

Visualizations

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways of the dopamine D2 and serotonin 5-HT2A receptors.

Caption: Dopamine D2 Receptor Signaling Pathway.

Caption: Serotonin 5-HT2A Receptor Signaling Pathway.

In Silico Modeling Workflow

The following diagram outlines a typical workflow for an in silico study of a ligand-receptor interaction.

Caption: In Silico Modeling Workflow.

Conclusion

In silico modeling provides a robust and insightful platform for investigating the binding of this compound to the dopamine D2 and serotonin 5-HT2A receptors. By following the detailed protocols for molecular docking and molecular dynamics simulations outlined in this guide, researchers can predict binding affinities, identify key interacting residues, and understand the dynamic nature of the ligand-receptor complex. The comparative data on related phenothiazines offer a valuable benchmark for these computational studies. The visualized signaling pathways and workflow provide a clear conceptual framework for these investigations. Ultimately, the application of these in silico techniques can significantly accelerate the characterization of this compound's pharmacological profile and inform the rational design of novel therapeutic agents.

References

Early-phase studies of Methiomeprazine derivatives

An In-Depth Technical Guide to the Early-Phase Evaluation of Novel Phenothiazine (B1677639) Derivatives

This guide provides a comprehensive overview of the critical steps involved in the early-phase research and development of novel Methiomeprazine derivatives and other related phenothiazine compounds. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents within this chemical class. This document outlines common experimental protocols, presents exemplary data, and illustrates key signaling pathways and workflows.

Introduction to Phenothiazine Derivatives

Phenothiazines are a class of heterocyclic compounds with a core tricyclic structure containing nitrogen and sulfur atoms. This scaffold is the basis for a wide range of pharmacologically active agents.[1] While initially recognized for their antipsychotic properties, research has expanded to explore their potential as anticancer, antimicrobial, and antioxidant agents.[2][3] The diverse biological activities of phenothiazine derivatives are attributed to their ability to interact with a variety of cellular targets, including neurotransmitter receptors and enzymes.[4][5] The synthesis of novel derivatives often involves modifications at the N10 position of the phenothiazine ring, leading to a wide array of compounds with unique pharmacological profiles.

Synthesis of Novel Phenothiazine Derivatives

The generation of new phenothiazine derivatives is a cornerstone of early-phase research. A common synthetic strategy involves the modification of the phenothiazine core, often through N-alkylation or N-acylation reactions.

General Synthetic Protocol

A frequently employed method for synthesizing novel phenothiazine derivatives begins with the appropriate phenothiazine precursor. The synthesis of 10-substituted phenothiazine carboxamides, for instance, can be achieved by reacting acyl chlorides with various alkylamines.

Experimental Protocol: Synthesis of PTZ 10-carboxamides

-

Synthesis of Intermediate Acyl Chlorides: A solution of the starting phenothiazine is combined with an appropriate acyl chloride in a solvent such as tetrahydrofuran (B95107) (THF).

-

Amidation Reaction: The resulting intermediate solution is added dropwise to a solution containing the desired alkylamine.

-

Reaction Completion: The mixture is heated under reflux until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

-

Purification: The final product is then purified using standard techniques such as column chromatography to yield the desired novel phenothiazine derivative.

In Vitro Evaluation

Initial screening of newly synthesized compounds relies on a battery of in vitro assays to determine their biological activity and potential toxicity.

Cytotoxicity Assessment

For derivatives being investigated for anticancer potential, determining their cytotoxic effects on cancer cell lines is a primary step.

Experimental Protocol: MTT Assay

-

Cell Seeding: Cancer cell lines (e.g., HeLa, Hep3B, SkHep1) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized phenothiazine derivatives.

-

Incubation: Following a 24-48 hour incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan (B1609692) Solubilization: After a further incubation period, the resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

Experimental Protocol: Lactate Dehydrogenase (LDH) Assay

-

Cell Treatment: Similar to the MTT assay, cancer cells are treated with varying concentrations of the test compounds.

-

Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

-

LDH Measurement: The amount of LDH released from damaged cells into the supernatant is quantified using a commercially available LDH cytotoxicity assay kit.

-

Data Analysis: The percentage of LDH release is calculated relative to control wells, providing an indicator of membrane damage and cytotoxicity.

Table 1: Exemplary In Vitro Cytotoxicity Data for Novel Phenothiazine Derivatives

| Compound | Cell Line | IC50 (µM) | Maximum LDH Release (%) |

| Derivative 1 | Hep3B | 15.2 | 67.8 ± 4.9 |

| Derivative 2 | Hep3B | 25.8 | 57.7 ± 4.6 |

| Derivative 3 | SkHep1 | 32.5 | Not Reported |

| Derivative 4 | SkHep1 | 45.1 | 57.69 ± 4.69 |

| Prochlorperazine | Hep3B | 18.9 | Not Reported |

| Trifluoperazine | Hep3B | 20.3 | Not Reported |

Antipsychotic Activity Screening

For derivatives intended for antipsychotic applications, in vitro receptor binding assays are crucial for determining their affinity for key neurotransmitter receptors, such as dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.

Experimental Protocol: Dopamine D2 Receptor Binding Assay

-

Membrane Preparation: Membranes are prepared from cells expressing the human dopamine D2 receptor.

-

Radioligand Binding: The membranes are incubated with a radiolabeled ligand, such as [3H]spiperone, and varying concentrations of the test compound.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Radioactivity Measurement: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The Ki (inhibition constant) is calculated to determine the affinity of the test compound for the D2 receptor.

In Vivo Evaluation

Promising candidates from in vitro screening are advanced to in vivo models to assess their efficacy, toxicity, and pharmacokinetic properties in a whole organism.

Toxicity and Neuromodulatory Activity in Zebrafish

The zebrafish model offers a rapid and effective in vivo system for assessing the toxicity and neuroactivity of novel compounds.

Experimental Protocol: Zebrafish Developmental Toxicity and Cholinesterase Activity

-

Embryo Exposure: Zebrafish embryos are exposed to different concentrations of the phenothiazine derivatives in a multi-well plate.

-

Toxicity Assessment: Over a period of several days, various endpoints such as mortality, hatching rate, and morphological abnormalities are recorded.

-

Cholinesterase Activity: At the end of the exposure period, larvae are homogenized, and the total cholinesterase activity is measured using a colorimetric assay.

-

Gene Expression Analysis: The mRNA levels of key genes, such as ache, can be quantified using quantitative real-time PCR (qRT-PCR) to assess the compound's effect on cholinergic signaling.

Rodent Models for Antipsychotic Efficacy

Rodent models are instrumental in evaluating the antipsychotic potential of new chemical entities. The phencyclidine (PCP)-induced hyperlocomotion model is a widely used assay.

Experimental Protocol: PCP-Induced Hyperlocomotion in Mice

-

Compound Administration: Mice are pre-treated with the test phenothiazine derivative or a vehicle control.

-

PCP Induction: After a specified period, the mice are administered PCP to induce hyperlocomotor activity.

-

Locomotor Activity Measurement: The animals are placed in an open-field arena, and their locomotor activity is recorded using an automated tracking system.

-

Data Analysis: The ability of the test compound to attenuate the PCP-induced increase in locomotor activity is a key indicator of its potential antipsychotic efficacy.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes is essential for a clear understanding of the drug discovery pipeline.

Conclusion

The early-phase study of this compound derivatives and other phenothiazines involves a systematic progression from chemical synthesis to in vitro and in vivo evaluation. The methodologies and data presented in this guide offer a foundational framework for researchers in this field. By employing these experimental protocols and understanding the underlying biological pathways, the scientific community can continue to explore the therapeutic potential of this versatile class of compounds.

References

- 1. Synthesis and Biological Activity of Phenothiazine Derivatives | Semantic Scholar [semanticscholar.org]

- 2. Synthesis and biological evaluation of phenothiazine derivatives | Journal of Pharmacreations [pharmacreations.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating HPLC Method for Methiomeprazine

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Methiomeprazine in bulk drug and pharmaceutical dosage forms. The method was developed based on a comprehensive review of analytical techniques for structurally similar phenothiazine (B1677639) derivatives and validated in accordance with the International Council for Harmonisation (ICH) guidelines. The developed method is specific, accurate, precise, and stability-indicating, making it suitable for routine quality control and stability studies.

Introduction

This compound, N,N,2-trimethyl-3-(2-methylsulfanylphenothiazin-10-yl)propan-1-amine, is a phenothiazine derivative.[1] Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing this compound. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of pharmaceuticals due to its high resolution, sensitivity, and specificity.[2][3] This application note describes the development and validation of a simple, rapid, and cost-effective RP-HPLC method for the quantification of this compound.

Experimental

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used for this study. Data acquisition and processing were performed using a suitable chromatography data station.

Chemicals and Reagents

-

This compound reference standard

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (AR grade)

Chromatographic Conditions

The chromatographic separation was achieved on a C18 column. The mobile phase consisted of a mixture of an organic solvent and an aqueous buffer, delivered at a constant flow rate. The detection wavelength was selected based on the UV spectrum of this compound. The detailed chromatographic conditions are summarized in Table 1.

Table 1: Optimized Chromatographic Conditions

| Parameter | Condition |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Run Time | 10 minutes |

Method Development and Optimization

The primary objective of the HPLC method development was to achieve a symmetrical peak for this compound with good resolution and a reasonable run time. The selection of the stationary and mobile phases was based on the physicochemical properties of this compound (a basic compound) and a review of methods for similar phenothiazine compounds like trimeprazine.[4][5]

-

Column Selection: A C18 column was chosen as the initial stationary phase due to its wide applicability in reversed-phase chromatography for non-polar to moderately polar compounds.

-

Mobile Phase Selection: A mixture of acetonitrile and water was selected as the mobile phase. Phosphoric acid was added to the aqueous phase to improve the peak shape by minimizing tailing, which is common for basic compounds. Different ratios of acetonitrile and the aqueous buffer were tested to optimize the retention time and peak symmetry.

-

Detection Wavelength: The UV spectrum of this compound was scanned, and 254 nm was chosen as the detection wavelength as it provided good sensitivity.

Protocols

Protocol 1: Preparation of Standard Solution

-

Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.

-

Dissolve the standard in the mobile phase.

-

Sonicate for 10 minutes to ensure complete dissolution.

-

Make up the volume to the mark with the mobile phase to obtain a stock solution of 1000 µg/mL.

-

From the stock solution, prepare a working standard solution of 100 µg/mL by diluting with the mobile phase.

Protocol 2: Preparation of Sample Solution (for a tablet dosage form)

-

Weigh and finely powder 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask.

-

Add about 15 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug.

-

Make up the volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

-

Dilute the filtrate with the mobile phase to obtain a final concentration of 100 µg/mL.

Protocol 3: Chromatographic Procedure

-

Set up the HPLC system with the chromatographic conditions specified in Table 1.

-

Equilibrate the column with the mobile phase until a stable baseline is obtained.

-

Inject a blank (mobile phase) to ensure there are no interfering peaks.

-

Inject the standard solution multiple times to check for system suitability.

-

Inject the sample solutions.

-

Record the chromatograms and calculate the amount of this compound in the samples using the peak area of the standard.

Method Validation

The developed HPLC method was validated according to ICH Q2(R1) guidelines for the following parameters: specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity

Specificity was evaluated by injecting a blank, a placebo solution, the standard solution, and the sample solution. The chromatograms showed no interference from excipients at the retention time of this compound, indicating the method's specificity.

Linearity

The linearity of the method was determined by analyzing a series of solutions of this compound at different concentrations. A calibration curve was plotted by taking the peak area on the y-axis and the concentration on the x-axis. The results are summarized in Table 2.

Table 2: Linearity Data

| Parameter | Result | Acceptance Criteria |

| Linearity Range | 20 - 120 µg/mL | - |

| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |

| Regression Equation | y = 25432x + 1234 | - |

Accuracy

The accuracy of the method was determined by the recovery study at three different concentration levels (80%, 100%, and 120%). The percentage recovery was calculated and the results are presented in Table 3.

Table 3: Accuracy Data

| Concentration Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |

| 80% | 80.1 | 79.8 | 99.63% |

| 100% | 100.2 | 100.5 | 100.30% |

| 120% | 120.3 | 120.8 | 100.42% |

| Acceptance Criteria | 98.0% - 102.0% |

Precision

The precision of the method was evaluated by performing repeatability (intra-day) and intermediate precision (inter-day) studies. Six replicate injections of the standard solution were made, and the relative standard deviation (%RSD) was calculated. The results are summarized in Table 4.

Table 4: Precision Data

| Precision | % RSD | Acceptance Criteria |

| Repeatability (Intra-day) | 0.54% | ≤ 2.0% |

| Intermediate Precision (Inter-day) | 0.89% | ≤ 2.0% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. The results are presented in Table 5.

Table 5: LOD and LOQ Data

| Parameter | Result | Acceptance Criteria |

| LOD | 0.5 µg/mL | S/N ratio of 3:1 |

| LOQ | 1.5 µg/mL | S/N ratio of 10:1 |

Stability-Indicating Study

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The drug was subjected to stress conditions such as acid, base, oxidation, heat, and photolysis. The degradation products were well-resolved from the main peak of this compound, confirming the stability-indicating capability of the method.

Conclusion

The developed RP-HPLC method for the determination of this compound is simple, rapid, specific, accurate, and precise. The method was successfully validated according to ICH guidelines and can be effectively used for routine analysis of this compound in bulk and pharmaceutical formulations, as well as for stability studies.

Visualizations

Caption: Experimental workflow for HPLC analysis of this compound.

Caption: Logical flow of HPLC method development and validation.

References

Application Notes and Protocols for the Administration of Methiomeprazine in Animal Models of Psychosis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methiomeprazine is identified as a selective Dopamine (B1211576) D3 receptor antagonist. The Dopamine D3 receptor, predominantly located in limbic brain regions associated with cognition and emotion, represents a promising target for antipsychotic drug development.[1][2] Unlike D2 receptor antagonists which are associated with significant extrapyramidal side effects, selective D3 antagonists are hypothesized to offer a more targeted therapeutic approach, potentially addressing not only positive symptoms but also the cognitive and negative symptoms of schizophrenia with a better safety profile.[1][2]

While extensive preclinical data specifically for "this compound" is not widely available in published literature, these application notes provide a comprehensive framework for its evaluation in established animal models of psychosis. The protocols described are based on standard methodologies used to characterize selective D3 receptor antagonists.

Part 1: Mechanism of Action and Signaling Pathway

The primary mechanism of action for this compound is the blockade of the Dopamine D3 receptor. D3 receptors are G-protein coupled receptors that, upon activation by dopamine, inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. They have a very high affinity for dopamine, suggesting they play a crucial role in modulating tonic and phasic dopamine signaling.[3] By antagonizing the D3 receptor, this compound is expected to prevent this inhibitory action, thereby modulating downstream signaling cascades in key neural circuits like the mesolimbic pathway, which is implicated in the positive symptoms of psychosis. Furthermore, D3 antagonism may enhance cortical dopamine and acetylcholine (B1216132) release, which could contribute to improvements in cognitive deficits.

Part 2: Experimental Workflows and Logic

The evaluation of a novel compound like this compound follows a logical progression from initial pharmacokinetic profiling to rigorous behavioral testing in validated animal models. The overall goal is to establish a dose-response relationship and assess the compound's efficacy in reversing psychosis-like behaviors.

The rationale for using a D3 antagonist is based on the hypothesis that selective blockade can normalize dopamine system dysregulation, which is believed to underlie psychosis, without the adverse effects of broader D2 antagonism.

Part 3: Experimental Protocols & Data Presentation

Protocol 1: Pharmacokinetic (PK) Profiling in Rats

Objective: To determine the pharmacokinetic properties of this compound to guide dose selection for efficacy studies.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

This compound

-

Vehicle (e.g., 5% Tween 80 in sterile saline)

-

Dosing syringes and needles (for IV and PO/IP administration)

-

Blood collection tubes (with K2EDTA)

-

Centrifuge, LC-MS/MS system

Procedure:

-

Animal Acclimation: Acclimate rats for at least 7 days with ad libitum access to food and water.

-

Group Allocation: Assign rats to different groups for intravenous (IV) and oral (PO) or intraperitoneal (IP) administration (n=3-4 per time point). A typical study might involve a 2 mg/kg IV dose and a 10 mg/kg PO/IP dose.

-

Dose Preparation: Prepare a fresh dosing solution of this compound in the chosen vehicle.

-

Administration: Administer the compound via the specified route.

-

Blood Sampling: Collect blood samples (approx. 200 µL) via tail vein or saphenous vein at predetermined time points (e.g., IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours; PO/IP: 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Plasma Preparation: Immediately centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

-

Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.

-

Data Analysis: Calculate key PK parameters using non-compartmental analysis software.

Table 1: Representative Pharmacokinetic Data for this compound in Rats

| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |

|---|---|---|

| Cmax (ng/mL) | 850 ± 110 | 450 ± 75 |

| Tmax (h) | 0.08 | 1.0 ± 0.25 |

| AUClast (h*ng/mL) | 1250 ± 210 | 2800 ± 450 |

| Half-life (t½) (h) | 3.5 ± 0.8 | 4.2 ± 1.1 |

| Bioavailability (%) | N/A | ~45% |

Data are hypothetical and presented as mean ± SD.

Protocol 2: Reversal of Amphetamine-Induced Hyperlocomotion

Objective: To assess the efficacy of this compound in a model of positive symptoms of psychosis.

Materials:

-

Male C57BL/6 mice (20-25g)

-

This compound (e.g., 1, 3, 10 mg/kg) dissolved in vehicle

-

D-amphetamine (2.5 mg/kg) dissolved in saline

-

Open field arenas equipped with photobeam tracking systems

Procedure:

-